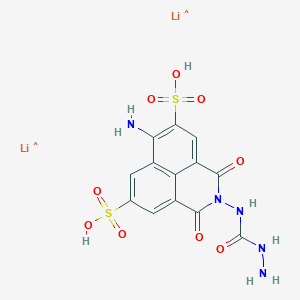
Lucifer Yellow CH dilithium salt, fluorescent stain
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lucifer Yellow CH dilithium salt is a highly fluorescent dye known for its applications in marking nerve cells and tracing cellular interactions. This compound is characterized by its hydrophilic nature and its ability to stain living cells and tissues effectively. It is widely used in various scientific research fields due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis typically involves the reaction of 6-amino-2,3-dihydro-1,3-dioxo-2-hydrazinocarbonylamino-1H-benz[d,e]isoquinoline-5,8-disulfonic acid with lithium salts under controlled conditions .
Industrial Production Methods: Industrial production of Lucifer Yellow CH dilithium salt involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, ensuring the compound meets the required standards for scientific research applications .
Analyse Chemischer Reaktionen
Types of Reactions: Lucifer Yellow CH dilithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Lucifer Yellow CH dilithium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye to study chemical reactions and molecular interactions.
Biology: Employed in staining nerve cells, monitoring neuronal branching, and detecting gap junctions.
Medicine: Utilized in studying cellular processes and interactions in various medical research fields.
Industry: Applied in diagnostic assays, hematology, and histology for staining and tracing purposes
Wirkmechanismus
Lucifer Yellow CH dilithium salt exerts its effects through its highly fluorescent nature. The compound contains a carbohydrazide group that allows it to covalently link to surrounding biomolecules during aldehyde fixation. This property enables the dye to spread rapidly through injected cells and bind effectively to tissues, making it an excellent tool for studying neuronal morphology and cellular interactions .
Vergleich Mit ähnlichen Verbindungen
Lucifer Yellow VS dilithium salt: Another form of Lucifer Yellow with a vinyl sulfone group instead of a carbohydrazide group.
Lucifer Yellow CH dipotassium salt: Similar to the dilithium salt but with potassium ions instead of lithium.
Fluorescein isothiocyanate: A different fluorescent dye used for similar staining purposes.
Uniqueness: Lucifer Yellow CH dilithium salt is unique due to its high fluorescence intensity, hydrophilic nature, and ability to covalently bind to biomolecules during fixation. These properties make it particularly effective for marking nerve cells and studying cellular interactions .
Eigenschaften
Molekularformel |
C13H11Li2N5O9S2 |
|---|---|
Molekulargewicht |
459.3 g/mol |
InChI |
InChI=1S/C13H11N5O9S2.2Li/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15;;/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27);; |
InChI-Schlüssel |
ZCJXKGHTBWNHMS-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].[Li].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)O)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















